molecular formula C16H17N3O2S B5744122 Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5744122
M. Wt: 315.4 g/mol
InChI Key: SSJVNSFDLNOFNX-UHFFFAOYSA-N
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Description

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound with a molecular formula of C16H17N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of pyridin-3-ylmethylamine with 4-isothiocyanatophenyl acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It also interacts with DNA, causing structural changes that can lead to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 2-Thio-containing pyrimidines

Comparison: Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate is unique due to its specific structural features, such as the presence of both pyridine and thioamide groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21_{21}H20_{20}N4_{4}O
  • Molecular Weight : 348.41 g/mol

Its structure includes a pyridine ring, which is known for enhancing biological activity through various mechanisms, including interaction with specific enzymes and receptors.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.

  • Mechanism : The compound inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is crucial for cancer cell survival .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC = 2 µg/mL
    • Against Enterococcus faecium: MIC = 16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Reference
AnticancerCaco-2 Cells27.2
AnticancerA549 Cells55.4
AntimicrobialStaphylococcus aureus2
AntimicrobialEnterococcus faecium16

Case Study 1: Anticancer Efficacy

In a study involving Caco-2 cells, this compound was tested for its ability to reduce cell viability. The results showed a significant decrease in viability compared to untreated controls, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A separate study evaluated the compound's antimicrobial properties against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited the growth of resistant strains, suggesting its potential use in treating infections caused by such pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It influences pathways that regulate apoptosis and cell cycle progression.
  • Interaction with Membrane Proteins : Its structure allows it to penetrate cellular membranes, affecting intracellular targets directly.

Properties

IUPAC Name

methyl 2-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-21-15(20)9-12-4-6-14(7-5-12)19-16(22)18-11-13-3-2-8-17-10-13/h2-8,10H,9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJVNSFDLNOFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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